Enhanced Conformational Rigidity: Zero Rotatable Bonds in the Bicyclic Core
The 6-methyl-3-azabicyclo[3.2.0]heptane core exhibits 0 rotatable bonds, as computed by PubChem [1]. In contrast, the unsubstituted 3-azabicyclo[3.2.0]heptane possesses 1 rotatable bond, while monocyclic amines such as piperidine also have 1 rotatable bond. This reduction in conformational freedom translates to a more rigid, three-dimensional scaffold that can enhance target selectivity and reduce off-target binding.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Unsubstituted 3-azabicyclo[3.2.0]heptane: 1 rotatable bond; Piperidine: 1 rotatable bond |
| Quantified Difference | Reduction of 1 rotatable bond compared to unsubstituted analog and piperidine |
| Conditions | Computed by PubChem 2.1 (PubChem release 2021.05.07) |
Why This Matters
Lower rotatable bond count is associated with higher probability of clinical success and improved pharmacokinetic profiles in drug discovery programs.
- [1] PubChem. (5S,6R)-6-methyl-3-azabicyclo[3.2.0]heptane. CID 143715240. https://pubchem.ncbi.nlm.nih.gov/compound/5S_6R_-6-methyl-3-azabicyclo_3.2.0_heptane View Source
